molecular formula C18H23NO B1389115 3-(Sec-butoxy)-N-(2-methylbenzyl)aniline CAS No. 1040685-68-4

3-(Sec-butoxy)-N-(2-methylbenzyl)aniline

Cat. No. B1389115
M. Wt: 269.4 g/mol
InChI Key: RWBAZSHFVVJODE-UHFFFAOYSA-N
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Description

3-(Sec-butoxy)-N-(2-methylbenzyl)aniline , also known by its chemical formula C~18~H~25~NO , is a compound with intriguing properties. It belongs to the class of anilines , which are aromatic amines characterized by a phenyl ring attached to an amino group.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers on this exact compound, I can provide a general overview of the synthesis process:



  • Starting Materials : The synthesis begins with suitable starting materials, such as 2-methylbenzylamine and sec-butyl bromide .

  • Reaction Steps :

    • Alkylation : The sec-butyl group is introduced to the amino group of 2-methylbenzylamine via alkylation. This step yields the intermediate 3-(sec-butoxy)-2-methylbenzylamine .

    • Subsequent Reactions : Further reactions, such as acylation or condensation , lead to the formation of the final compound, 3-(Sec-butoxy)-N-(2-methylbenzyl)aniline .





Molecular Structure Analysis

The molecular structure of this compound reveals its key features:



  • A central aniline moiety (phenyl ring with an amino group).

  • A sec-butoxy group attached to the nitrogen atom.

  • A 2-methylbenzyl group linked to the aniline ring.



Chemical Reactions Analysis

The compound can participate in various chemical reactions:



  • Aromatic Substitution : The aniline ring can undergo electrophilic aromatic substitution reactions.

  • Hydrolysis : The sec-butoxy group can be hydrolyzed under acidic or basic conditions.

  • Redox Reactions : The compound may undergo oxidation or reduction processes.



Physical And Chemical Properties Analysis


  • Physical State : The compound likely exists as a solid at room temperature.

  • Melting Point : The melting point provides insight into its purity and crystalline structure.

  • Solubility : It may dissolve in organic solvents but not in water due to its hydrophobic nature.


Safety And Hazards


  • Toxicity : As with any chemical, safety precautions are crucial. Toxicity studies are essential to assess its potential harm.

  • Handling : Proper handling, storage, and disposal protocols are necessary.

  • Environmental Impact : Consider its impact on the environment during production and use.


Future Directions

Research avenues include:



  • Pharmacology : Investigate its potential as a drug candidate.

  • Synthetic Modifications : Explore derivatives with improved properties.

  • Biological Studies : Assess its effects on living systems.


properties

IUPAC Name

3-butan-2-yloxy-N-[(2-methylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-4-15(3)20-18-11-7-10-17(12-18)19-13-16-9-6-5-8-14(16)2/h5-12,15,19H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBAZSHFVVJODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Sec-butoxy)-N-(2-methylbenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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